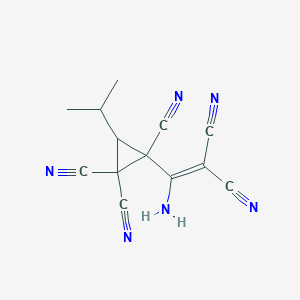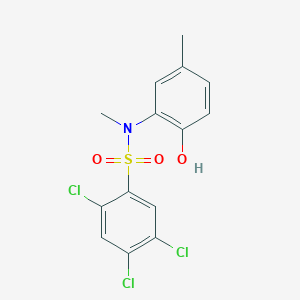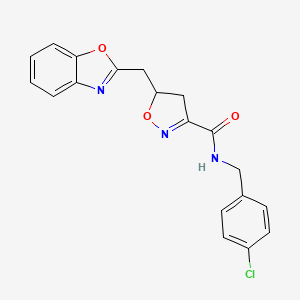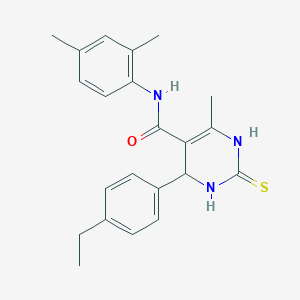![molecular formula C16H16N4OS B14943106 4-[6-Methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]benzonitrile](/img/structure/B14943106.png)
4-[6-Methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-ISOPROPYL-6-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-4-YL)BENZONITRILE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazine ring, and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ISOPROPYL-6-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-4-YL)BENZONITRILE typically involves multi-step reactions starting from readily available precursors. One common route includes the cyclization of appropriate intermediates to form the pyrazole and thiazine rings, followed by the introduction of the benzonitrile group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness, scalability, and environmental considerations, including waste management and solvent recovery.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-ISOPROPYL-6-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-4-YL)BENZONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
4-(1-ISOPROPYL-6-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-4-YL)BENZONITRILE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 4-(1-ISOPROPYL-6-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-4-YL)BENZONITRILE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-ISOPROPYL-6-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-4-YL)BENZONITRILE: shares structural similarities with other pyrazole and thiazine derivatives, such as:
Uniqueness
The uniqueness of 4-(1-ISOPROPYL-6-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-4-YL)BENZONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C16H16N4OS |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
4-(6-methyl-3-oxo-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-4-yl)benzonitrile |
InChI |
InChI=1S/C16H16N4OS/c1-9(2)20-15-13(16(21)19-20)14(22-10(3)18-15)12-6-4-11(8-17)5-7-12/h4-7,9,14H,1-3H3,(H,19,21) |
Clé InChI |
AQMQXLGTNJVDAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(S1)C3=CC=C(C=C3)C#N)C(=O)NN2C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14943029.png)

![7-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14943040.png)

![1-(4-Fluorophenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B14943057.png)
![6-(4-hydroxy-3-methoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B14943067.png)
![3-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B14943069.png)
![4-[3-(2,4-dichlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B14943097.png)
![4-(3,4-difluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14943098.png)
![2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole](/img/structure/B14943111.png)
![4-Methyl-5-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B14943116.png)


![N-(3-chloro-4-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B14943130.png)
